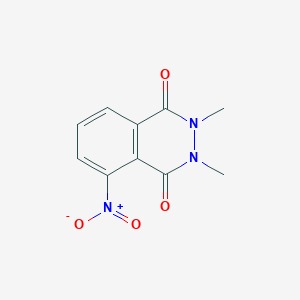

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione” is a chemical compound with the CAS Number: 858243-19-3 . It has a molecular weight of 235.2 and its IUPAC name is 2,3-dimethyl-5-nitro-2,3-dihydro-1,4-phthalazinedione .

Molecular Structure Analysis

The molecular formula of the compound is C10H9N3O4 . The InChI code is 1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 . The compound has a topological polar surface area of 86.4 Ų and a complexity of 378 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has an exact mass of 235.05930578 g/mol and a monoisotopic mass of 235.05930578 g/mol .Applications De Recherche Scientifique

Electrochemical Analysis and Pharmaceutical Applications

- 2-Nitro-5,6-dimethylindane-1,3-dione, related to the chemical , is noted for its use as an orally active anti-asthmatic drug. Its polarographic behavior, including the reduction of electro-reducible groups like carbonyl and nitro groups, has been studied for its analytical utility in raw materials and pharmaceutical formulations, demonstrating its significance in pharmaceutical analysis (Browne & Smyth, 1980).

Synthesis of Novel Derivatives for Green Chemistry

- Research on the efficient, one-pot, and green synthesis of novel derivatives, including 2,3-dihydrophthalazine-1,4-dione derivatives, emphasizes the chemical's role in environmentally friendly chemical synthesis. This research underlines the chemical's applicability in developing novel compounds using sustainable methods (Satyanarayana et al., 2021).

Biological and Biochemical Research

- The chemical's relation to compounds like 1,2-dimethylhydrazine, known for their carcinogenic properties, has been studied. This research highlights its relevance in understanding the biological and biochemical actions of certain carcinogens and their impact on nucleic acids (Hawks & Magee, 1974).

Cellular Physiology Studies

- Studies on the electrochemical reduction of basic salts of 5-amino-2,3-dihydrophthalazine-1,4-dione have revealed their ability to induce a physiological increase in intracellular pH in mice embryonal fibroblasts, indicating the chemical's utility in researching cellular activation and physiology (Полосин et al., 2008).

Advanced Material Synthesis

- Research on the synthesis of derivatives like 4,5-dihydroxybenzocyclobutene-1,2-dione, involving the use of phthalazine-1,4-dione derivatives, illustrates the chemical's role in creating advanced materials, particularly in the field of organic chemistry (Mcomie & Perry, 1973).

Cytotoxicity and Anticancer Research

- Spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, structurally related to 2,3-dihydrophthalazine-1,4-diones, have been explored for their potent cytotoxicity against various cancer cell lines, demonstrating the chemical's relevance in developing new anticancer agents (Gomez-Monterrey et al., 2008).

Chemiluminescence Studies

- Investigations into the hydrolysis and chemiluminescence of related diazaquinones have provided insights into the chemical's potential applications in the development of chemiluminescent materials and analytical methods (Rusin & Leksin, 1982).

Liquid Crystal Research

- The self-assembly and self-organization of phthalazine-1,4-dione derivatives into a columnar discotic mesophase has been studied, indicating the chemical's significance in the development of supramolecular liquid crystals (Suárez et al., 1998).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dimethyl-5-nitrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFQWPMVYCDULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

![ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2840752.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)

![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)

![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2840765.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)

![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)